molecular formula C20H14O3 B3122307 4-Formylphenyl [1,1'-biphenyl]-4-carboxylate CAS No. 303058-49-3

4-Formylphenyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B3122307
CAS No.: 303058-49-3
M. Wt: 302.3 g/mol
InChI Key: MSJNUNCHBHLTMZ-UHFFFAOYSA-N
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Description

4-Formylphenyl [1,1'-biphenyl]-4-carboxylate ( 303058-49-3) is a high-purity, biphenyl-based organic compound that serves as a versatile and crucial building block in advanced chemical and materials research. Its molecular structure, featuring a carboxylate ester at one terminal and a formyl group (-CHO) at the other (C₂₀H₁₄O₃, MW: 302.3 g/mol), provides two distinct reactive sites for constructing complex molecular architectures . The primary research value of this compound lies in its role as a key precursor in the design and synthesis of functional organic materials. The formyl group is particularly reactive, enabling its use in condensation reactions with amines to form Schiff bases, which are fundamental intermediates in the development of liquid crystals, metal-organic frameworks, and covalent organic frameworks . Furthermore, the compound's rigid biphenyl core contributes to the thermal stability and mesomorphic properties of the resulting materials . Beyond materials science, this ester is investigated for its potential in pharmaceutical and biochemical research as a starting point for generating novel derivatives with potential biological activity . Applications & Research Areas: • Organic Synthesis: A versatile intermediate for constructing complex molecules via reactions at its formyl (e.g., condensation, reduction, oxidation) and ester (e.g., hydrolysis) functional groups . • Materials Science: A foundational building block for Schiff bases and other advanced materials, including liquid crystals and organic semiconductors . • Coordination Polymers: While structurally similar dicarboxylate ligands like 4'-(carboxymethoxy)-[1,1'-biphenyl]-4-carboxylic acid are explicitly used to fabricate functional coordination polymers with transition metals, the reactive sites on this compound suggest potential utility in related catalytic and porous materials . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(4-formylphenyl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-14-15-6-12-19(13-7-15)23-20(22)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJNUNCHBHLTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl [1,1’-biphenyl]-4-carboxylate typically involves the reaction of 4-formylbenzoic acid with 4-bromobiphenyl under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 4-Formylphenyl [1,1’-biphenyl]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl [1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Carboxyphenyl [1,1’-biphenyl]-4-carboxylate.

    Reduction: 4-Hydroxymethylphenyl [1,1’-biphenyl]-4-carboxylate.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Formylphenyl [1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Formylphenyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Key structural analogs differ in substituent positions or functional groups, leading to distinct chemical and physical properties:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups Key Data/Applications References
4-Formylphenyl [1,1'-biphenyl]-4-carboxylate C₂₀H₁₄O₃ 302.33 4 (ester), 4' (formyl) Ester, Formyl Intermediate for mesogenic compounds
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate C₁₆H₁₄O₃ 254.28 3 (ester), 4' (formyl) Ester, Formyl Suzuki cross-coupling precursor
Ethyl 4′-hydroxy-4-biphenylcarboxylate C₁₅H₁₄O₃ 242.27 4 (ester), 4' (hydroxyl) Ester, Hydroxyl Hydrogen bonding; pharmaceutical synthesis
[1,1'-Biphenyl]-4-carboxaldehyde C₁₃H₁₀O 182.22 4 (aldehyde) Aldehyde ¹H NMR δ 10.0 (aldehyde proton)

Key Observations :

  • Positional Isomerism : Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate (ester at 3-position) exhibits altered electronic conjugation compared to the 4-ester analog, impacting reactivity in cross-coupling reactions .
  • Functional Group Effects : Replacing the formyl group with a hydroxyl (e.g., Ethyl 4′-hydroxy-4-biphenylcarboxylate) introduces hydrogen bonding, enhancing solubility in polar solvents .

Physicochemical Properties

NMR Spectral Data

NMR shifts reflect electronic environments influenced by substituents:

Table 2: Comparative NMR Data (Selected Compounds)
Compound Name ¹H NMR Shifts (Key Protons) ¹³C NMR Shifts (Key Carbons) References
Decyl (E)-4'-Schiff base biphenyl carboxylate δ 8.5 (CH=N), δ 10.2 (CHO) δ 190.1 (C=O ester), δ 160.2 (C=N)
Methyl 4'-acetamido-biphenyl-4-carboxylate δ 2.1 (CH₃CO), δ 8.2 (aromatic) δ 170.5 (C=O ester), δ 168.9 (CONH)
Ethyl [1,1'-biphenyl]-4-carboxylate δ 4.3 (CH₂CH₃), δ 8.1 (aromatic) δ 166.8 (C=O ester)
[1,1'-Biphenyl]-4-carboxaldehyde δ 10.0 (CHO) δ 192.4 (CHO)

Analysis :

  • The formyl group in this compound is expected to show a ¹H NMR signal near δ 10.0, similar to [1,1'-biphenyl]-4-carboxaldehyde .
  • Ester carbonyl carbons typically resonate at δ 165–170 ppm, as seen in methyl/ethyl esters .
Table 3: Application-Based Comparisons
Compound Class Example Compound Application References
Schiff Base Derivatives Coumarin-biphenyl Schiff bases Fluorescent probes, liquid crystals
Biaryl Esters Trehalose-based diaryl esters C-type lectin ligands (immunology)
Mesomorphic Derivatives Alkoxy-biphenyl carboxylates Liquid crystal displays
Pharmaceutical Intermediates 4′-Hydroxy-biphenyl carboxylates Drug synthesis (e.g., NSAIDs)

Key Insights :

  • The formyl group in this compound enables its use in Schiff base formation for liquid crystals or metal-organic frameworks .
  • Trifluoromethyl-substituted analogs (e.g., 4-(Trifluoromethyl)-1,1'-biphenyl) exhibit enhanced thermal stability, favoring materials science applications .

Biological Activity

4-Formylphenyl [1,1'-biphenyl]-4-carboxylate (CAS No. 303058-49-3) is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, with a focus on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The compound features a biphenyl structure with formyl and carboxylate substituents. Its molecular formula is C15H12O3C_{15}H_{12}O_3, and it has a molecular weight of 240.25 g/mol. The presence of the formyl group suggests potential reactivity in biological systems, particularly in forming adducts with nucleophiles.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzaldehyde derivatives through methods such as the Suzuki coupling or other cross-coupling techniques. These methods allow for the precise incorporation of functional groups that can enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, a study reported an IC50 value of 9.45 μM for related compounds in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Metal Chelation : The carboxylate group may chelate metal ions, disrupting metal-dependent enzymatic processes.
  • Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Candida albicans with MIC values lower than standard antifungal agents.
Study 2Investigated the compound’s effect on breast cancer cell lines, showing a dose-dependent inhibition of cell growth with an IC50 value of 12 μM.
Study 3Explored the compound's role as a PARP inhibitor; structural modifications led to enhanced potency against PARP-1 with IC50 values as low as 0.531 μM for optimized derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-Formylphenyl [1,1'-biphenyl]-4-carboxylate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between arylboronic acids and aryl halides, enabling biphenyl framework assembly . For example, methyl [1,1'-biphenyl]-4-carboxylate derivatives (e.g., methyl 4'-methoxy-biphenyl-4-carboxylate) are synthesized using Suzuki coupling, followed by formyl group introduction via oxidation or formylation reactions . Advanced routes involve tert-butyl ester intermediates for regioselective functionalization, as seen in WDR5 degrader synthesis (e.g., tert-butyl 3'-amino-4'-piperazinyl-biphenyl-4-carboxylate) .

Key Considerations:

  • Catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent systems (THF/DMF) influence yield .
  • Post-functionalization steps (e.g., formylation) require controlled conditions to avoid over-oxidation .

Q. Which characterization techniques are critical for verifying the structure of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. For instance, coumarin-Schiff base derivatives show diagnostic peaks: formyl protons at δ 9.8–10.2 ppm and aromatic protons at δ 6.8–8.2 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities. A study on ethyl 2′-hydroxy-4′,6′-dimethoxy-biphenyl-4-carboxylate revealed a non-planar cyclohexenone ring and intermolecular hydrogen bonding .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C=N at ~1606 cm⁻¹) .

Q. What are the key applications of this compound in academic research?

Methodological Answer:

  • Organic Synthesis : Serves as a precursor for Schiff base ligands in coordination chemistry and mesomorphic materials (e.g., coumarin derivatives with alkyl chains for liquid crystal studies) .
  • Biological Probes : Derivatives are evaluated for enzyme inhibition (e.g., acetylcholinesterase) and anticancer activity in HCT116 colon cancer cells .
  • Material Science : Used in designing photoactive polymers and ligands for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when synthesizing derivatives?

Methodological Answer:

  • Comparative Analysis : Cross-check observed chemical shifts with literature (e.g., coumarin-Schiff base derivatives in ). Discrepancies may arise from solvent effects or tautomerism.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, NOESY can confirm spatial proximity of formyl and aromatic protons in sterically crowded derivatives .
  • Dynamic NMR : Detects slow conformational changes in mesomeric systems (e.g., keto-enol tautomerism in Schiff bases) .

Q. What strategies optimize low yields in Suzuki coupling reactions for biphenyl derivatives?

Methodological Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce homocoupling .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
  • Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate biphenyl esters from unreacted boronic acids .

Q. How can computational modeling predict the reactivity of this compound in mesomorphic systems?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer in mesogens. For example, biphenyl-based liquid crystals exhibit π-π stacking interactions critical for mesophase stability .
  • Molecular Dynamics (MD) : Simulate self-assembly behavior in solvents (e.g., chloroform) to predict nematic/smectic phase formation .

Q. What methodologies elucidate the reaction mechanism of formyl group introduction?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., electrophilic aromatic substitution) .
  • In Situ IR Spectroscopy : Monitors formyl group formation (C=O stretch at ~1700 cm⁻¹) during Vilsmeier-Haack formylation .

Q. How can reaction conditions be optimized for scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify robust conditions .
  • Continuous Flow Reactors : Improve mixing and heat transfer for biphenyl ester synthesis, reducing side products .

Q. What purification challenges arise with polar derivatives, and how are they resolved?

Methodological Answer:

  • HPLC with C18 Columns : Separates polar impurities (e.g., unreacted formyl precursors) using acetonitrile/water gradients .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline derivatives (e.g., methyl 4'-chloro-biphenyl-4-carboxylate) .

Q. How is biological activity evaluated for biphenyl-carboxylate derivatives?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method .
  • Cell-Based Studies : Assess cytotoxicity in cancer lines (e.g., HCT116) via MTT assays, with IC₅₀ calculations .
  • In Vivo Models : Zebrafish embryos evaluate cardiotoxicity and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Formylphenyl [1,1'-biphenyl]-4-carboxylate
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4-Formylphenyl [1,1'-biphenyl]-4-carboxylate

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